methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate
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Overview
Description
“Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “this compound”, is characterized by the presence of an imidazole ring. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Application in Anti-Helicobacter pylori Agents
A study by Carcanague et al. (2002) explored compounds derived from a similar structure to methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate, focusing on their potential as anti-Helicobacter pylori agents. They found that these compounds, particularly a prototype carbamate, displayed potent and selective activities against this gastric pathogen, including strains resistant to conventional treatments (Carcanague et al., 2002).
Catalysis in Transesterification/Acylation Reactions
Grasa et al. (2002) reported that imidazol-2-ylidenes, which are related to the chemical structure , act as efficient catalysts in transesterification reactions between esters and alcohols. This research highlights the utility of these compounds in organic synthesis, particularly in the acylation of alcohols with vinyl acetate (Grasa et al., 2002).
Synthesis of Imidazoles
Tavakoli et al. (2012) utilized a similar sulfanyl-based catalyst for the synthesis of polysubstituted imidazoles. This research demonstrates the application of such compounds in the synthesis of complex organic molecules under specific conditions, such as solvent-free environments (Tavakoli et al., 2012).
Medicinal Chemistry Applications
Farzaliyev et al. (2020) investigated the synthesis of sulfur- and nitrogen-containing thiourea and acetophenone derivatives, based on phenylthiourea, for their physiological properties. This study illustrates the broader scope of applications of such compounds in medicinal chemistry, particularly in the development of drugs with potential antioxidant effects and membrane stabilization properties (Farzaliyev et al., 2020).
Inhibitors of Carbonic Anhydrase
Abdel-Aziz et al. (2015) investigated a series of arenesulfonyl-2-imidazolidinones, which are structurally related to the compound , for their potential as inhibitors of carbonic anhydrase. This enzyme is significant in various physiological processes, and such studies contribute to understanding how these compounds can be utilized in therapeutic contexts (Abdel-Aziz et al., 2015).
Future Directions
Imidazole derivatives have a broad range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research may focus on developing new synthesis methods and exploring new applications for imidazole derivatives, including “methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate”.
Mechanism of Action
Target of Action
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound that contains an imidazole ring . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities . The specific interaction of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
It is noted that due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
methyl 2-(1-phenylimidazol-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)9-17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEGNRYVXORUGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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